molecular formula C19H17ClN2O2 B10974874 (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10974874
M. Wt: 340.8 g/mol
InChI Key: SDXXPNRREFSANR-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a furan ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the furan and pyrazole intermediates through a Knoevenagel condensation reaction, using an aldehyde and a base to form the enone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the enone linkage, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2-bromophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one may exhibit unique reactivity due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C19H17ClN2O2/c1-3-22-13(2)16(12-21-22)18(23)10-8-14-9-11-19(24-14)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3/b10-8+

InChI Key

SDXXPNRREFSANR-CSKARUKUSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.